(1S,3S)-1,2,3-trimethylcyclohexane
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Overview
Description
(1S,3S)-1,2,3-Trimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring with three methyl groups attached at the 1, 2, and 3 positions, with the 1 and 3 positions having the same stereochemistry (S configuration)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-1,2,3-trimethylcyclohexane can be achieved through several methods. One common approach involves the hydrogenation of corresponding aromatic compounds under specific conditions. For instance, the hydrogenation of 1,2,3-trimethylbenzene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature can yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1S,3S)-1,2,3-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can further saturate the compound or modify its functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is typically used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions, often in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 1,2,3-trimethylcyclohexanol) to ketones (e.g., 1,2,3-trimethylcyclohexanone) and carboxylic acids.
Reduction: Further reduced cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
(1S,3S)-1,2,3-trimethylcyclohexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying stereochemistry and conformational analysis of cycloalkanes.
Biology: Its derivatives may be used in the synthesis of biologically active molecules.
Industry: Used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism by which (1S,3S)-1,2,3-trimethylcyclohexane exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the compound interacts with oxidizing agents, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
(1S,3R)-1,2,3-trimethylcyclohexane: Differing in the stereochemistry at the 3-position.
1,2,4-trimethylcyclohexane: Differing in the position of the methyl groups.
1,3,5-trimethylcyclohexane: Another positional isomer with different chemical properties.
Uniqueness: (1S,3S)-1,2,3-trimethylcyclohexane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and for designing stereospecific molecules in various applications.
Properties
CAS No. |
7667-55-2 |
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Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(1S,3S)-1,2,3-trimethylcyclohexane |
InChI |
InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
DQTVJLHNWPRPPH-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](C1C)C |
Canonical SMILES |
CC1CCCC(C1C)C |
Origin of Product |
United States |
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